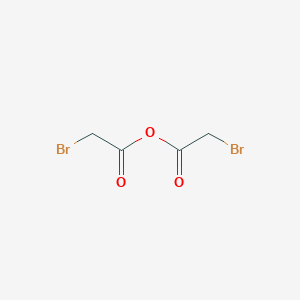

Bromoacetic anhydride

Description

Properties

IUPAC Name |

(2-bromoacetyl) 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2O3/c5-1-3(7)9-4(8)2-6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKOTTQGWQVMQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)OC(=O)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401329 | |

| Record name | Bromoacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13094-51-4 | |

| Record name | Bromoacetic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13094-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromoacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoacetic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bromoacetic Anhydride: A Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetic anhydride (B1165640), with the chemical formula (BrCH₂CO)₂O, is a highly reactive chemical intermediate widely utilized in organic synthesis and the life sciences.[1] Its utility stems from its dual functionality as both an acylating and an alkylating agent, making it a versatile reagent for the introduction of the bromoacetyl group into a variety of molecules. This guide provides an in-depth overview of the chemical properties, reactivity, and common synthetic applications of bromoacetic anhydride, with a focus on experimental considerations for laboratory professionals.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as white to brown crystals.[2] It is characterized by its high reactivity, which also necessitates careful handling and storage. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₄Br₂O₃ | [3] |

| Molecular Weight | 259.88 g/mol | [3] |

| Melting Point | 31-36 °C (lit.) | [4] |

| Boiling Point | 226.2 °C at 760 mmHg | [1] |

| Density | 2.138 g/cm³ (predicted) | [1] |

| Flash Point | >110 °C (>230 °F) | [4] |

| Solubility | Reacts with water. Soluble in many organic solvents. | [5] |

| CAS Number | 13094-51-4 | [3] |

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic methods. While detailed spectra are best consulted from dedicated databases, typical spectroscopic characteristics are summarized in Table 2.

| Spectroscopic Technique | Characteristic Features |

| Infrared (IR) Spectroscopy | Conforms to structure, with characteristic strong C=O stretching bands for the anhydride functional group. |

| Nuclear Magnetic Resonance (NMR) | The ¹H NMR spectrum is expected to show a singlet for the methylene (B1212753) (CH₂) protons adjacent to the bromine and carbonyl groups. The ¹³C NMR would show corresponding signals for the carbonyl and methylene carbons. |

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbons, making it susceptible to nucleophilic acyl substitution. The presence of the bromine atoms further enhances the electrophilicity of the carbonyl centers through an inductive electron-withdrawing effect.

The general mechanism for nucleophilic acyl substitution with this compound proceeds through a tetrahedral intermediate, as illustrated in the following diagram.

Reaction with Water (Hydrolysis)

In the presence of water, this compound readily hydrolyzes to form two equivalents of bromoacetic acid. This reaction is typically rapid and exothermic. Due to its hygroscopic nature, it is crucial to store this compound under anhydrous conditions to prevent decomposition.[6]

Reaction with Alcohols (Esterification)

This compound reacts with alcohols to form bromoacetate (B1195939) esters and bromoacetic acid. This reaction is a common method for the synthesis of bromoacetate esters, which are valuable intermediates in organic synthesis. The reaction generally proceeds under mild conditions.

Reaction with Amines (Amidation)

Primary and secondary amines react with this compound to yield N-substituted bromoacetamides and bromoacetic acid. This reaction is a straightforward method for the formation of amide bonds and is widely used in the synthesis of various organic molecules, including pharmaceuticals.[]

Reaction with Thiols

Thiols are potent nucleophiles and react readily with this compound. The reaction targets the electrophilic carbon of the bromoacetyl group, leading to the formation of a stable thioether linkage. This specific reactivity is extensively utilized in bioconjugation to label proteins and other biomolecules containing cysteine residues.[8]

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific substrate and desired product.

General Protocol for Esterification

-

Reaction Setup: To a solution of the alcohol in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran), add 1.0-1.2 equivalents of this compound at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize the bromoacetic acid byproduct.

-

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

General Protocol for Amidation

-

Reaction Setup: Dissolve the primary or secondary amine in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran). To this solution, add 1.0-1.2 equivalents of this compound portion-wise at 0 °C under an inert atmosphere.

-

Reaction Progression: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate followed by brine.

-

Extraction: Extract the aqueous phase with an organic solvent.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude amide can be purified by recrystallization or column chromatography.

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of a bromoacetamide.

Applications in Drug Development and Bioconjugation

This compound is a key reagent in the development of pharmaceuticals and bioconjugates. Its ability to introduce a reactive bromoacetyl handle is particularly valuable.

-

Antibody-Drug Conjugates (ADCs): this compound is used in the synthesis of linker-payload systems for ADCs. The bromoacetyl group can be used to attach a cytotoxic drug to a monoclonal antibody, often by reacting with cysteine residues on the antibody.[1]

-

Peptide Modification: It is used for the N-terminal bromoacetylation of peptides, which can then be used for site-specific conjugation or for sequencing by mass spectrometry.[9]

-

Enzyme Inhibition: The bromoacetyl group can act as an electrophilic warhead to irreversibly inhibit enzymes by alkylating active site nucleophiles, such as cysteine or histidine residues.

The following diagram illustrates the role of this compound in a typical bioconjugation strategy.

Safety and Handling

This compound is a corrosive and lachrymatory substance that can cause severe skin burns and eye damage.[10] It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere, preferably in a cool, dry place.[11] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a powerful and versatile reagent for the introduction of the bromoacetyl group in organic synthesis. Its high reactivity, while demanding careful handling, allows for efficient acylation and alkylation of a wide range of nucleophiles under mild conditions. A thorough understanding of its chemical properties, reactivity, and handling procedures is essential for its safe and effective use in research and development, particularly in the fields of medicinal chemistry and drug discovery.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound, 95% 25 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound | C4H4Br2O3 | CID 4259817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 13094-51-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Bromoacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 6. CN101891615A - Method for synthesizing bromoethyl acetate - Google Patents [patents.google.com]

- 8. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. US4123443A - Process for the preparation of bromoacetic acid and esters thereof - Google Patents [patents.google.com]

Synthesis of bromoacetic anhydride from bromoacetic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for producing bromoacetic anhydride (B1165640) from bromoacetic acid. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and experimental workflows to support researchers in the fields of chemistry and drug development.

Introduction

Bromoacetic anhydride is a highly reactive reagent widely employed in organic synthesis. Its utility lies in its ability to introduce the bromoacetyl group, a key functional moiety in the development of various pharmaceuticals, including antibody-drug conjugates (ADCs). This guide details the most common and effective laboratory-scale methods for the synthesis of this compound from its carboxylic acid precursor, bromoacetic acid. The primary methods covered are:

-

Dehydration using Phosphorus Pentoxide (P₂O₅)

-

Reaction with Acetic Anhydride

-

Coupling using Dicyclohexylcarbodiimide (DCC)

Each method is presented with a detailed experimental protocol, a summary of key quantitative parameters, and a visual representation of the workflow.

Synthetic Methodologies

This section provides a detailed examination of the three principal methods for the synthesis of this compound from bromoacetic acid.

Dehydration with Phosphorus Pentoxide (P₂O₅)

This classical method involves the dehydration of bromoacetic acid using a strong dehydrating agent, phosphorus pentoxide. The reaction proceeds by the removal of a water molecule from two molecules of bromoacetic acid to form the corresponding anhydride.

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser protected by a drying tube (e.g., filled with calcium chloride), add bromoacetic acid.

-

Reagent Addition: To the bromoacetic acid, carefully add phosphorus pentoxide in portions while stirring. An exothermic reaction may be observed. A typical molar ratio of bromoacetic acid to P₂O₅ is approximately 2:1 to 2.5:1.

-

Reaction Conditions: The reaction mixture is heated, typically in an oil bath, to a temperature of around 100-120°C. The reaction is allowed to proceed with vigorous stirring for a period of 2-4 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The crude product is isolated by decantation or filtration to remove the spent phosphorus pentoxide (phosphoric acid).

-

Purification: The crude this compound is purified by fractional distillation under reduced pressure.

| Parameter | Value | Reference |

| Molar Ratio (Bromoacetic Acid : P₂O₅) | 2:1 to 2.5:1 | General knowledge |

| Reaction Temperature | 100-120°C | General knowledge |

| Reaction Time | 2-4 hours | General knowledge |

| Reported Yield | Moderate to High | [1] |

Reaction with Acetic Anhydride

This method utilizes acetic anhydride as both a reagent and a dehydrating agent. The reaction is an equilibrium process where bromoacetic acid reacts with acetic anhydride to form this compound and acetic acid. To drive the reaction to completion, the lower-boiling acetic acid is typically removed by distillation.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus (fractional distillation column, condenser, and receiving flask), combine bromoacetic acid and an excess of acetic anhydride.

-

Reaction Conditions: The reaction mixture is heated to reflux. The temperature of the reaction will be close to the boiling point of acetic anhydride (approx. 140°C).

-

Removal of Acetic Acid: As the reaction proceeds, the acetic acid formed as a byproduct is continuously removed by fractional distillation. The progress of the reaction can be monitored by observing the temperature at the head of the distillation column.

-

Workup and Isolation: Once the removal of acetic acid is complete (indicated by a rise in the distillation head temperature towards that of acetic anhydride), the reaction is stopped and the mixture is allowed to cool.

-

Purification: The remaining reaction mixture, containing the crude this compound and excess acetic anhydride, is subjected to fractional distillation under reduced pressure to isolate the pure product.

| Parameter | Value | Reference |

| Molar Ratio (Bromoacetic Acid : Acetic Anhydride) | 1 : >2 (Excess Acetic Anhydride) | [1] |

| Reaction Temperature | ~140°C (Reflux) | General knowledge |

| Reaction Time | Dependent on the efficiency of acetic acid removal | [1] |

| Reported Yield | Moderate to High | [1] |

Coupling with Dicyclohexylcarbodiimide (DCC)

Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent in organic synthesis for the formation of amides, esters, and anhydrides under mild conditions.[1] In this method, two molecules of bromoacetic acid are coupled to form this compound, with the formation of an insoluble byproduct, dicyclohexylurea (DCU), which can be easily removed by filtration.[1]

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve bromoacetic acid in a suitable anhydrous solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Reagent Addition: To the solution of bromoacetic acid, add a solution of DCC (0.5 equivalents) in the same anhydrous solvent dropwise at 0°C (ice bath).

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period of 1-3 hours. The formation of a white precipitate (DCU) will be observed.

-

Workup and Isolation: The precipitated DCU is removed by filtration. The filter cake is washed with a small amount of the anhydrous solvent.

-

Purification: The filtrate, containing the this compound, is concentrated under reduced pressure. The crude product can be further purified by recrystallization from a non-polar solvent like hexane (B92381) at low temperatures (-20°C).[2]

| Parameter | Value | Reference |

| Molar Ratio (Bromoacetic Acid : DCC) | 2 : 1 | [1] |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | General knowledge |

| Reaction Temperature | 0°C to Room Temperature | General knowledge |

| Reaction Time | 1-3 hours | General knowledge |

| Reported Yield | High (e.g., 92% for a related reaction) | General knowledge |

Purification of this compound

The purity of this compound is crucial for its subsequent use in synthesis. The two primary methods for its purification are fractional distillation under reduced pressure and recrystallization.

Fractional Distillation

Fractional distillation is effective for separating this compound from starting materials, byproducts, and solvents with different boiling points.[2]

-

Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry.

-

Distillation Conditions: The crude this compound is heated in the distillation flask. The pressure is reduced using a vacuum pump. This compound is reported to have a boiling point of 80–85°C at 10 mmHg.[2]

-

Fraction Collection: Collect the fraction that distills over at the expected boiling point and pressure.

| Parameter | Value | Reference |

| Boiling Point | 80–85°C | [2] |

| Pressure | 10 mmHg | [2] |

Recrystallization

For achieving high purity, recrystallization is a suitable method. This technique relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.

-

Solvent Selection: A non-polar solvent such as hexane is a suitable choice for the recrystallization of this compound.[2]

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot hexane.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or freezer (-20°C) to induce crystallization.[2]

-

Isolation: The crystalline this compound is collected by vacuum filtration and washed with a small amount of cold hexane.

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

| Parameter | Value | Reference |

| Solvent | Hexane | [2] |

| Crystallization Temperature | -20°C | [2] |

Visualizations

The following diagrams illustrate the chemical transformation and a general experimental workflow for the synthesis of this compound.

Caption: General reaction scheme for the synthesis of this compound from bromoacetic acid.

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

References

Bromoacetic Anhydride: A Technical Guide for Researchers

CAS Number: 13094-51-4

This guide provides an in-depth overview of bromoacetic anhydride (B1165640), a reactive chemical intermediate with significant applications in chemical synthesis and bioconjugation, particularly relevant to researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

Bromoacetic anhydride, with the molecular formula C₄H₄Br₂O₃, is the symmetrical anhydride of bromoacetic acid.[1][2] Structurally, it consists of two bromoacetyl groups linked by an oxygen atom. The presence of the electron-withdrawing bromine atoms and the anhydride linkage makes it a highly reactive acylating and alkylating agent.

Molecular Formula: C₄H₄Br₂O₃

Molecular Weight: 259.88 g/mol [1][2]

IUPAC Name: (2-bromoacetyl) 2-bromoacetate

Synonyms: 2-Bromoacetic anhydride, Bromoacetyl anhydride, Acetic acid, 2-bromo-, 1,1'-anhydride

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 13094-51-4 | [1][2] |

| Molecular Formula | C₄H₄Br₂O₃ | [1][2] |

| Molecular Weight | 259.88 g/mol | [1][2] |

| Appearance | White to brown solid | [3] |

| Melting Point | 31-36 °C | [1][4] |

| Boiling Point | 226.2 °C at 760 mmHg | [2][3] |

| Density (Predicted) | 2.138 ± 0.06 g/cm³ | [1][4] |

| Solubility | Decomposes in water. Soluble in various organic solvents. | |

| InChI Key | FUKOTTQGWQVMQB-UHFFFAOYSA-N | |

| SMILES | BrCC(=O)OC(=O)CBr |

Core Applications in Research and Development

This compound is a valuable reagent for the introduction of the bromoacetyl group into molecules. This functional group is particularly useful as a selective alkylating agent for nucleophiles, most notably the thiol group of cysteine residues in peptides and proteins. This specific reactivity forms the basis of its primary applications in:

-

Bioconjugation and Antibody-Drug Conjugate (ADC) Development: The bromoacetyl group can react with surface-exposed cysteine residues on antibodies or other proteins to form stable thioether linkages. This allows for the site-specific attachment of payloads such as cytotoxic drugs, fluorescent dyes, or other reporter molecules.

-

Peptide Chemistry: It is used for the N-terminal bromoacetylation of peptides. These modified peptides can then be used for various purposes, including cyclization, polymerization, or conjugation to carrier proteins to enhance immunogenicity.

-

Cross-linking Agents: Due to its bifunctional nature (two bromoacetyl groups), it can potentially be used in cross-linking studies to probe protein structure and interactions.

Experimental Protocols

A key application of this compound is in the bromoacetylation of peptides. The following protocol describes a method for the manual N-bromoacetylation of a protected peptide on a resin, where this compound is formed in situ.

Protocol: Manual N-Bromoacetylation of a Resin-Bound Peptide

Objective: To introduce a bromoacetyl group at the N-terminus of a solid-phase-synthesized peptide. This method involves the in situ formation of this compound from bromoacetic acid using a carbodiimide (B86325) coupling agent.

Materials:

-

Protected peptide bound to a suitable resin (e.g., PAM resin)

-

Bromoacetic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Standard solid-phase peptide synthesis (SPPS) reaction vessel and shaker

Procedure:

-

Preparation of the Activating Solution:

-

In a separate vessel, dissolve 298 mg (2 mmol) of bromoacetic acid in 5 mL of dichloromethane.

-

To this solution, add 2 mL of a 0.5 M solution of DCC in dichloromethane (1 mmol DCC).

-

Stir the solution for 15 minutes at 25°C. During this time, the bromoacetic acid will react with DCC to form the symmetric this compound and dicyclohexylurea (DCU) as a byproduct.

-

-

Bromoacetylation of the Peptide:

-

The resin-bound peptide with a free N-terminus is placed in an appropriate reaction vessel.

-

The pre-activated solution containing this compound is added to the resin.

-

The reaction is allowed to proceed, typically with agitation, for a time sufficient to ensure complete acylation of the peptide's N-terminus. Reaction times can range from 30 minutes to a few hours and can be monitored using standard methods like the Kaiser test.

-

-

Washing and Deprotection:

-

Following the reaction, the resin is thoroughly washed with dichloromethane to remove excess reagents and the DCU byproduct.

-

The bromoacetylated peptide can then be deprotected and cleaved from the resin using standard procedures, such as treatment with anhydrous hydrogen fluoride (B91410) (HF) or other appropriate cleavage cocktails.

-

Note: This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn, as bromoacetic acid and its derivatives are corrosive and toxic.

Visualizing Chemical and Experimental Workflows

The following diagrams illustrate the molecular structure of this compound and a typical experimental workflow for its use in peptide modification and conjugation.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for peptide modification.

References

Bromoacetic Anhydride: A Comprehensive Technical Guide

This guide provides an in-depth overview of bromoacetic anhydride (B1165640), a highly reactive chemical intermediate with significant applications in scientific research and drug development. It covers its nomenclature, physicochemical properties, synthesis protocols, key chemical reactions, and primary applications, with a focus on its role as a powerful alkylating and bromoacetylating agent.

Nomenclature and Identification

The compound is systematically named according to IUPAC standards, but is also known by several common synonyms.

-

Synonyms : Bromoacetic anhydride, 2-Bromoacetic anhydride, Acetic acid, 2-bromo-, 1,1'-anhydride, Bis(bromoacetic acid)anhydride, Di(bromoacetic)anhydride.[5][6][7]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its safe handling, storage, and application in experimental settings.

| Property | Value | Citations |

| CAS Number | 13094-51-4 | [1][2][4][6][8] |

| Molecular Formula | C₄H₄Br₂O₃ | [1][2][3][4][5][6] |

| Molecular Weight | 259.88 g/mol | [1][5][6][9] |

| Appearance | White to brown solid or low melting solid. | [2][10] |

| Melting Point | 31-44 °C (88-111 °F) | [2][4][5][6][9][10] |

| Boiling Point | 130-138 °C at 12.3 Torr | [6] |

| Density | ~2.138 g/cm³ (Predicted) | [6][9] |

| InChI Key | FUKOTTQGWQVMQB-UHFFFAOYSA-N | [1][2][3][4][6] |

| SMILES | C(C(=O)OC(=O)CBr)Br | [4] |

Synthesis of this compound

This compound is typically synthesized from its corresponding carboxylic acid, bromoacetic acid, through various dehydration methods. The choice of method often depends on the scale of the synthesis and the desired purity.

The fundamental principle behind the synthesis is the removal of a water molecule from two molecules of bromoacetic acid to form the anhydride linkage.

Caption: General synthesis of this compound.

Protocol 1: Dehydration using Acetic Anhydride

A common laboratory-scale synthesis involves the reaction of bromoacetic acid with acetic anhydride. This equilibrium-driven process is pushed towards the product by removing the acetic acid byproduct.[11]

-

Reactants : Bromoacetic acid and acetic anhydride.

-

Procedure : a. Combine bromoacetic acid with an excess of acetic anhydride in a suitable reaction vessel equipped with a distillation apparatus. b. Heat the mixture to facilitate the reaction. c. Continuously remove the acetic acid byproduct by distillation to drive the equilibrium towards the formation of this compound. d. Once the reaction is complete, purify the resulting this compound, typically by vacuum distillation.

Protocol 2: Symmetric Anhydride Formation via Carbodiimides

This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate anhydride formation under mild conditions. It is frequently employed when the anhydride is needed for subsequent reactions in the same pot, such as in peptide synthesis.[11]

-

Reactants : Bromoacetic acid and N,N'-dicyclohexylcarbodiimide (DCC).

-

Solvent : Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Procedure : a. Dissolve two equivalents of bromoacetic acid in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). b. Add one equivalent of DCC to the solution at 0 °C with stirring. c. The reaction proceeds with the formation of a highly reactive O-acylisourea intermediate, which is then attacked by a second molecule of bromoacetic acid.[11] d. This results in the formation of this compound and the insoluble byproduct, dicyclohexylurea (DCU).[11] e. Allow the reaction to warm to room temperature and stir for several hours. f. Remove the precipitated DCU by filtration. g. The filtrate containing the this compound can be used directly or the solvent can be removed under reduced pressure to yield the crude product, which can be further purified if necessary.

References

- 1. This compound | C4H4Br2O3 | CID 4259817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 426700050 [thermofisher.com]

- 3. 426700250 [thermofisher.com]

- 4. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 13094-51-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 13094-51-4 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. 13094-51-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. lookchem.com [lookchem.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound|CAS 13094-51-4|RUO [benchchem.com]

A Comprehensive Technical Guide to the Safety and Hazards of Bromoacetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoacetic anhydride (B1165640) (CAS No. 13094-51-4) is a highly reactive chemical intermediate utilized in various synthetic processes within the pharmaceutical and chemical industries. Its utility is matched by its significant hazard profile, necessitating a thorough understanding and strict adherence to safety protocols. This technical guide provides a comprehensive overview of the safety data and hazards associated with bromoacetic anhydride, compiled from Safety Data Sheets (SDS) and other technical sources. It includes a detailed summary of its physicochemical properties, GHS classification, and specific measures for safe handling, storage, and emergency response. This document is intended to serve as an essential resource for laboratory personnel to mitigate risks and ensure a safe working environment.

Chemical Identification and Physical Properties

This compound is a solid, often described as white to brown in appearance. It is important to note its physical state and melting point for appropriate storage and handling.

| Property | Value | Citation(s) |

| Chemical Name | This compound | [1][2][3] |

| Synonyms | 2-bromoacetyl 2-bromoacetate | [4] |

| CAS Number | 13094-51-4 | [3][5] |

| Molecular Formula | C₄H₄Br₂O₃ | [4] |

| Molecular Weight | 259.88 g/mol | [4] |

| Physical State | Solid | [1][3] |

| Appearance | White to brown solid | [1] |

| Melting Point | 34 - 42 °C (93.2 - 107.6 °F) | [1][3] |

| Boiling Point | No data available | [1][3] |

| Flash Point | No data available | [1][3] |

| Solubility | No data available | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance, primarily due to its corrosive nature. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these hazards.

| Hazard Class | Category | Hazard Statement | Citation(s) |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | [1][3][4] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | [1] |

Hazard Pictogram:

-

GHS05: Corrosion[3]

Toxicology and Health Effects

Routes of Exposure and Effects:

-

Skin Contact: Causes severe skin burns, which may include blistering and progressive ulceration if not treated immediately.[3]

-

Eye Contact: Causes serious eye damage, potentially leading to corneal burns and permanent injury.[3]

-

Ingestion: If swallowed, it can cause corrosive burns to the mouth, throat, and stomach.[3] Vomiting may occur, potentially with blood.[3]

-

Inhalation: Inhalation of dust or fumes can cause a burning sensation in the throat, shortness of breath, coughing, or wheezing.[3]

Experimental Protocols: Safe Handling and Emergency Procedures

Due to the lack of specific, detailed experimental protocols for this compound in the available literature, the following procedures are based on best practices for handling highly corrosive and reactive acid anhydrides.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls, is critical.

Caption: Hierarchy of controls for handling this compound.

Methodology:

-

Work Area Preparation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

-

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles that conform to ANSI Z87.1 standards, in conjunction with a full-face shield.[2][6]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile or neoprene) and a chemically resistant lab coat or apron.[1][2] Regularly inspect gloves for any signs of degradation or puncture.

-

Respiratory Protection: If there is a potential for generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[1][6]

-

-

Handling:

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

| Exposure Route | First Aid Protocol | Citation(s) |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [1][2] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [1][3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [1][2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][2][3] |

Firefighting Measures

In the event of a fire involving this compound, specific extinguishing media and protective actions are required.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or sand.[1][2]

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.

-

Specific Hazards: During a fire, irritating and toxic gases, such as carbon monoxide, carbon dioxide, and hydrogen bromide, may be generated through thermal decomposition.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[1][2]

Accidental Release Measures

A clear and efficient response to a spill is necessary to prevent exposure and environmental contamination.

Caption: Workflow for responding to a this compound spill.

Methodology:

-

Personal Precautions: Evacuate personnel from the area.[6] Wear the appropriate personal protective equipment as outlined in section 4.1.[2] Ensure adequate ventilation.[1]

-

Containment and Cleaning Up:

-

Prevent further leakage or spillage if it is safe to do so.[2]

-

Cover the spilled product with a suitable non-flammable absorbent material, such as sand or vermiculite.[1]

-

Collect the absorbed material and place it into a suitable, labeled container for disposal.[2]

-

Wash the spill site after material pickup is complete.[1]

-

-

Environmental Precautions: Do not let the chemical enter drains or the environment.[1][2]

Storage and Disposal

Proper storage and disposal are critical to long-term safety and environmental protection.

Storage

-

Store away from incompatible materials, such as strong oxidizing agents.[6]

-

Some sources recommend refrigeration and storage under a nitrogen atmosphere.[6]

Disposal

-

This compound and its containers must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][2]

-

Do not dispose of with municipal waste.[1]

Conclusion

This compound is a valuable chemical reagent with significant hazards, primarily related to its severe corrosivity. A thorough understanding of these hazards, coupled with strict adherence to the safety protocols outlined in this guide, is essential for researchers, scientists, and drug development professionals. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergency situations, the risks associated with handling this compound can be effectively managed, ensuring a safe and productive research environment.

References

- 1. georganics.sk [georganics.sk]

- 2. chemicalbook.com [chemicalbook.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. This compound | C4H4Br2O3 | CID 4259817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 13094-51-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility and Stability of Bromoacetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoacetic anhydride (B1165640) is a highly reactive acylating and alkylating agent of significant interest in organic synthesis, particularly in the pharmaceutical industry for the development of antibody-drug conjugates (ADCs) and other targeted biotherapeutics.[1] Its utility is, however, intrinsically linked to its solubility in various solvent systems and its stability under different experimental conditions. This technical guide provides a comprehensive overview of the solubility and stability profile of bromoacetic anhydride, offering key data, experimental protocols, and reaction pathways to enable its effective and safe use in research and development.

Physicochemical Properties

This compound is a white to brown solid with a pungent odor.[2] It is characterized by its high reactivity, which is primarily due to the presence of two electrophilic carbonyl carbons and the good leaving group potential of the bromoacetate (B1195939) moiety.

| Property | Value | Reference |

| CAS Number | 13094-51-4 | [2] |

| Molecular Formula | C₄H₄Br₂O₃ | [2] |

| Molecular Weight | 259.88 g/mol | [2] |

| Melting Point | 31-36 °C | [2] |

| Boiling Point | 226.2 °C at 760 mmHg | [2] |

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in the literature, largely due to its high reactivity, particularly its propensity to hydrolyze in the presence of moisture. However, based on its chemical structure and available qualitative information, a general solubility profile can be established.

Table 2.1: Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Representative Solvents | Qualitative Solubility | Rationale and Remarks |

| Aprotic Polar Solvents | Acetonitrile (B52724) (MeCN), Dimethylformamide (DMF), Dichloromethane (DCM), Tetrahydrofuran (THF) | Soluble to Highly Soluble | These solvents are suitable for reactions with this compound as they do not possess acidic protons that can react with the anhydride. Anhydrous conditions are crucial to prevent hydrolysis.[1] |

| Protic Polar Solvents | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive | This compound readily reacts with water (hydrolysis) and alcohols (alcoholysis) to form bromoacetic acid and bromoacetate esters, respectively.[2] Therefore, it is not considered "soluble" in the traditional sense but rather undergoes solvolysis. |

| Nonpolar Solvents | Hexanes, Toluene | Sparingly Soluble to Insoluble | The polar nature of the anhydride functional group limits its solubility in nonpolar solvents. |

Table 2.2: Comparative Solubility of Structurally Similar Anhydrides

To provide a more quantitative perspective, the following table presents the solubility of acetic anhydride and propionic anhydride in various solvents. While not identical, these values can serve as a useful proxy for estimating the solubility of this compound.

| Solvent | Acetic Anhydride Solubility ( g/100g solvent) | Propionic Anhydride Solubility |

| Water | 13.6 (at 20°C, reacts)[3] | Insoluble (decomposes slowly)[4] |

| Diethyl Ether | Miscible[3] | Miscible[5] |

| Chloroform | Soluble[3] | Soluble[6] |

| Ethanol | Reacts[3] | Miscible[5] |

| Benzene | Soluble[3] | Miscible with most organic solvents[5] |

| Carbon Tetrachloride | Sparingly soluble[3] | Slightly soluble[5] |

Stability Profile

The stability of this compound is a critical consideration for its storage and handling. It is primarily influenced by temperature, moisture, and the presence of nucleophiles.

Thermal Stability

This compound exhibits moderate thermal stability. Decomposition can occur at elevated temperatures, approaching its boiling point.[2] Long-term storage at elevated temperatures should be avoided to prevent degradation and the formation of bromoacetic acid and other byproducts.[2]

Hydrolytic Stability

This compound is highly susceptible to hydrolysis.[2] The presence of moisture leads to its rapid decomposition into two equivalents of bromoacetic acid. The reaction is autocatalytic as the bromoacetic acid produced can further accelerate the hydrolysis rate. Therefore, it is imperative to store and handle this compound under strictly anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon).[2]

Stability in Organic Solvents

The stability of this compound in organic solvents is dependent on the nature of the solvent.

-

Aprotic Solvents (e.g., Acetonitrile, Dichloromethane, DMF): this compound exhibits reasonable stability in anhydrous aprotic solvents, making them suitable for conducting reactions.[1] However, the presence of trace amounts of water can initiate hydrolysis.

-

Protic Solvents (e.g., Alcohols): this compound is not stable in protic solvents as it readily undergoes solvolysis. For instance, in the presence of alcohols, it will be converted to the corresponding bromoacetate ester.

Experimental Protocols

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[7][8]

Materials:

-

This compound (high purity)

-

Anhydrous solvent of interest

-

Temperature-controlled shaker

-

Analytical balance

-

Vials with airtight septa

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

HPLC or GC system for quantification

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the anhydrous solvent.

-

Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Allow the vial to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed vial.

-

Determine the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC).

-

Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

Assessment of Stability by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring the stability of this compound by separating and quantifying the parent compound and its degradation products.[9]

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

-

A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

Procedure:

-

Prepare a stock solution of this compound in anhydrous acetonitrile at a known concentration.

-

Incubate the solution under the desired test conditions (e.g., specific temperature, with a controlled amount of added water).

-

At specified time points, withdraw an aliquot of the solution.

-

Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

-

Inject the sample onto the HPLC system.

-

Monitor the chromatogram at a suitable wavelength (e.g., 210 nm).

-

Quantify the peak area of this compound and any degradation products (e.g., bromoacetic acid) against a calibration curve.

-

Plot the concentration of this compound as a function of time to determine the degradation rate.

Monitoring Stability by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to monitor the decomposition of this compound in real-time by observing the disappearance of its characteristic signals and the appearance of signals from its degradation products.[9][10]

Instrumentation:

-

NMR spectrometer

Procedure:

-

Dissolve a known amount of this compound in a deuterated anhydrous aprotic solvent (e.g., acetonitrile-d₃) in an NMR tube.

-

Acquire an initial ¹H NMR spectrum to identify the characteristic peaks of the anhydride.

-

Introduce a controlled amount of a reactant (e.g., D₂O) to initiate the decomposition.

-

Acquire a series of ¹H NMR spectra at regular time intervals.

-

Integrate the signals corresponding to this compound and its degradation products (e.g., bromoacetic acid).

-

Plot the relative integrals as a function of time to determine the reaction kinetics.

Reaction Pathways and Mechanisms

This compound is a potent electrophile that readily reacts with various nucleophiles. The general mechanism involves a nucleophilic acyl substitution at one of the carbonyl carbons.

Hydrolysis

The reaction with water leads to the formation of two molecules of bromoacetic acid.

Caption: Hydrolysis of this compound.

Alcoholysis

The reaction with an alcohol yields a bromoacetate ester and a molecule of bromoacetic acid.

Caption: Alcoholysis of this compound.

Aminolysis

The reaction with a primary or secondary amine produces a bromoacetamide and a molecule of bromoacetic acid.

Caption: Aminolysis of this compound.

Conclusion

This compound is a valuable but challenging reagent due to its high reactivity and sensitivity to moisture. A thorough understanding of its solubility and stability is paramount for its successful application in organic synthesis. This guide provides a foundational understanding of these properties, along with practical experimental protocols for their determination. By employing anhydrous conditions and appropriate analytical monitoring, researchers can effectively harness the synthetic potential of this compound while ensuring the integrity and reproducibility of their results.

References

- 1. celanese.com [celanese.com]

- 2. CAS 123-62-6: Propionic anhydride | CymitQuimica [cymitquimica.com]

- 3. acetic anhydride [chemister.ru]

- 4. manavchem.com [manavchem.com]

- 5. Propionic anhydride - Sciencemadness Wiki [sciencemadness.org]

- 6. Propionic anhydride | 123-62-6 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. benchchem.com [benchchem.com]

- 10. enamine.net [enamine.net]

Bromoacetic Anhydride in Acylation: A Technical Guide to its Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetic anhydride (B1165640) (BAA) is a highly reactive and versatile reagent extensively utilized in organic synthesis, particularly for the introduction of the bromoacetyl group onto various nucleophiles. Its bifunctional nature, possessing both a potent acylating capacity and a reactive alkyl halide, makes it an invaluable tool in bioconjugation, peptide synthesis, and the development of complex therapeutics like antibody-drug conjugates (ADCs). This technical guide provides an in-depth examination of the mechanism of action of bromoacetic anhydride in acylation, supported by experimental context and quantitative data.

Core Mechanism: Nucleophilic Acyl Substitution

The primary mechanism through which this compound acylates nucleophiles is the nucleophilic acyl substitution pathway.[1] This is a well-established, two-step addition-elimination mechanism common to carboxylic acid derivatives. The presence of two electron-withdrawing bromine atoms significantly increases the electrophilicity of the carbonyl carbons, making this compound more reactive than unsubstituted anhydrides like acetic anhydride.[2]

The reaction can be delineated as follows:

-

Nucleophilic Attack: An electron-rich nucleophile, such as an amine, alcohol, or thiol, attacks one of the electrophilic carbonyl carbons of the this compound. This leads to the breaking of the carbon-oxygen π-bond.[1]

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient and unstable tetrahedral intermediate where the carbonyl oxygen bears a negative charge.[1]

-

Elimination of the Leaving Group: The tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of a bromoacetate (B1195939) anion, which is a relatively stable leaving group due to resonance stabilization.[1][3]

-

Deprotonation: If the initial nucleophile was neutral (e.g., a primary amine or an alcohol), the resulting acylated product will be protonated. A weak base, which can be another molecule of the nucleophile or the bromoacetate byproduct, removes this proton to yield the final, neutral acylated product.[1]

Figure 1: General mechanism of nucleophilic acyl substitution by this compound.

Acylation of Key Nucleophiles

Acylation of Amines

The reaction of this compound with primary or secondary amines is a robust method for forming N-bromoacetyl amides.[4][5] This reaction is particularly significant in peptide chemistry for N-terminal modification or for the synthesis of peptoids.[6][7] The high reactivity of the anhydride allows for efficient coupling under mild conditions.

Acylation of Alcohols and Phenols

Alcohols and phenols react with this compound to form the corresponding bromoacetate esters.[8][9] This reaction may require gentle heating or the presence of a non-nucleophilic base like pyridine (B92270) to proceed at a reasonable rate, especially for less reactive alcohols.[10] The reaction is fundamental in creating building blocks for more complex molecules and in the synthesis of prodrugs where the ester linkage can be cleaved in vivo.

Acylation of Amino Acids

This compound can react with the functional groups of amino acids. The primary amino group of an amino acid can be acylated to form an N-bromoacetyl derivative.[11] For hydroxyamino acids like serine or threonine, chemoselective O-acylation of the side-chain hydroxyl group can be achieved under acidic conditions, which protonate and thus protect the more nucleophilic amino group.[12]

Applications in Drug Development and Research

Peptide Synthesis and Peptoid Construction

This compound is a key reagent in the "sub-monomer" synthesis of peptoids (oligomers of N-substituted glycines), which are protease-resistant peptide mimics.[7] The synthesis involves a two-step cycle:

-

Acylation: A resin-bound primary amine is acylated with bromoacetic acid, often activated in situ with a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) to form the symmetric this compound intermediate.[6][7]

-

Displacement: The resulting bromoacetylated resin is treated with a primary amine, which displaces the bromide via a nucleophilic substitution reaction to introduce the desired side chain.[13]

Figure 2: Workflow for the sub-monomer synthesis of peptoids.

Antibody-Drug Conjugates (ADCs)

This compound is used to synthesize linker-payload components for ADCs.[1][14] The bromoacetyl group can be introduced onto a linker molecule, which is then attached to a cytotoxic drug. The other end of the linker is designed to react with an antibody. The highly reactive bromoacetyl group can subsequently form a stable thioether bond with a cysteine residue on the antibody, providing a covalent and stable attachment of the drug to its delivery vehicle.

Figure 3: Logical relationship for the role of this compound in ADC synthesis.

Quantitative Data Summary

The efficiency of acylation with this compound depends on the nucleophile's reactivity and the reaction conditions. The following table summarizes typical conditions and outcomes.

| Nucleophile Type | Typical Substrate | Solvent(s) | Base/Catalyst | Temperature (°C) | Typical Yield | Reference(s) |

| Primary Amine | N-terminus of a peptide on resin | CH₂Cl₂, DMF | DCC (for in situ formation) | 0 - 25 | High (>90%) | [6] |

| Secondary Amine | Piperidine | CH₂Cl₂ | None | Room Temp | Good to Excellent | [15] |

| Alcohol | Ethanol | None or CH₂Cl₂ | Pyridine (optional) | 25 - 50 (gentle heating) | Moderate to High | [9] |

| Phenol | 2-hydroxybenzoic acid | Acetic Anhydride | H₂SO₄ (catalytic) | Gentle heating | High | [3] |

| Hydroxyamino Acid | L-Serine (O-acylation) | Trifluoroacetic Acid (TFA) | None | Room Temp | Good | [12] |

Experimental Protocols

Protocol 1: N-Terminal Bromoacetylation of a Peptide on Solid Support

This protocol describes a manual procedure for bromoacetylating a peptide attached to a phenylacetamidomethyl (PAM) resin.[6]

Materials:

-

Protected peptide on PAM resin (100 mg, ~0.1 mmol)

-

Bromoacetic acid (28 mg, 0.2 mmol)

-

N,N'-dicyclohexylcarbodiimide (DCC) (21 mg, 0.1 mmol)

-

Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Reaction vessel (e.g., solid-phase peptide synthesis syringe)

Procedure:

-

Swell the Resin: Swell the peptide-resin in anhydrous CH₂Cl₂ for 20 minutes, then drain the solvent.

-

Prepare this compound in situ: In a separate flask, dissolve bromoacetic acid (0.2 mmol) in 1 mL of anhydrous CH₂Cl₂. Add a 0.5M solution of DCC in CH₂Cl₂ (0.2 mL, 0.1 mmol). Stir the solution for 15 minutes at room temperature (25 °C). A white precipitate of dicyclohexylurea (DCU) will form.

-

Acylation: Filter the supernatant containing the this compound directly into the reaction vessel containing the swollen peptide-resin.

-

Reaction: Agitate the mixture at room temperature for 2 hours.

-

Washing: Drain the reaction solution and wash the resin thoroughly with CH₂Cl₂ (3 x 5 mL) followed by DMF (3 x 5 mL) to remove excess reagents and the DCU byproduct.

-

Drying: Dry the bromoacetylated peptide-resin under vacuum. The peptide is now ready for subsequent steps like cleavage from the resin or on-resin cyclization.

Protocol 2: General O-Acylation of an Alcohol

This protocol provides a general method for the esterification of a primary alcohol with this compound.

Materials:

-

Primary alcohol (e.g., benzyl (B1604629) alcohol, 1.0 mmol)

-

This compound (1.1 mmol)

-

Anhydrous pyridine (2.0 mmol)

-

Anhydrous dichloromethane (CH₂Cl₂, 10 mL)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary alcohol (1.0 mmol) and anhydrous pyridine (2.0 mmol) in anhydrous CH₂Cl₂ (10 mL).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Anhydride: Slowly add a solution of this compound (1.1 mmol) in CH₂Cl₂ (2 mL) dropwise to the stirred alcohol solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, dilute the mixture with an additional 20 mL of CH₂Cl₂. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL) to remove pyridine, saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude bromoacetate ester.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.

Conclusion

This compound is a powerful acylating agent whose utility is rooted in the reliable and well-understood nucleophilic acyl substitution mechanism. Its enhanced reactivity and the dual functionality of the incorporated bromoacetyl group have cemented its role in advanced chemical synthesis, particularly in the fields of peptide science and bioconjugate chemistry. For researchers and drug developers, a thorough understanding of its mechanism of action is crucial for designing efficient synthetic routes and for the innovative construction of complex, functional biomolecules.

References

- 1. This compound|CAS 13094-51-4|RUO [benchchem.com]

- 2. Buy this compound | 13094-51-4 [smolecule.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reaction of anhydrides with ammonia and amines [quimicaorganica.org]

- 6. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]

- 7. Synthesis, Screening and Hit Optimization of Stereochemically Diverse Combinatorial Libraries of Peptide Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. benchchem.com [benchchem.com]

- 11. aklectures.com [aklectures.com]

- 12. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. escholarship.org [escholarship.org]

- 14. lookchem.com [lookchem.com]

- 15. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

The Synthesis of Bromoacetic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetic anhydride (B1165640) ((BrCH₂CO)₂O) is a highly reactive reagent and a valuable building block in organic synthesis. Its utility lies in its ability to introduce the bromoacetyl group, a key functional moiety in the development of pharmaceuticals, particularly in the realm of bioconjugation and targeted drug delivery. This technical guide provides an in-depth exploration of the discovery and historical evolution of bromoacetic anhydride synthesis, complete with detailed experimental protocols, comparative data, and mechanistic insights.

Historical Perspective and Discovery

The exploration of α-haloacid anhydrides dates back to the broader development of organic chemistry in the 19th and 20th centuries. While early investigations into related compounds laid the groundwork, a significant milestone in the specific synthesis of this compound was documented by Arthur Galat in a 1954 publication in the Journal of the American Chemical Society. Galat's work detailed the dehydration of bromoacetic acid to its corresponding anhydride, a foundational method that has since been refined and adapted. Prior to this, the synthesis of the precursor, bromoacetic acid, was well-established through methods like the Hell-Volhard-Zelinsky reaction.[1] Over the years, particularly from the mid-20th century onwards, various synthetic routes to this compound have been developed, driven by the increasing demand for this versatile reagent in academic and industrial research.

Key Synthetic Methodologies

The synthesis of this compound primarily revolves around two strategies: the dehydration of bromoacetic acid and the direct bromination of acetic anhydride. Several reagents and conditions have been employed for these transformations, each with its own set of advantages and disadvantages.

Dehydration of Bromoacetic Acid

This is the most common and direct route to this compound. The core principle involves the removal of a water molecule from two equivalents of bromoacetic acid. This dehydration can be achieved using various dehydrating agents.

Phosphorus pentoxide is a powerful dehydrating agent capable of driving the equilibrium towards the formation of the anhydride. The reaction is typically carried out by heating a mixture of bromoacetic acid and P₂O₅.

Polyphosphoric acid serves as both a reagent and a solvent in this method, facilitating the dehydration of bromoacetic acid. A notable advantage of this method is the relatively straightforward workup.

In this approach, acetic anhydride acts as a dehydrating agent in an equilibrium process. The removal of the acetic acid byproduct is crucial to drive the reaction to completion. This method is often employed in laboratory-scale syntheses.[2]

Bromination of Acetic Anhydride

An alternative approach involves the direct bromination of acetic anhydride. This method requires careful control of reaction conditions to achieve the desired product.

Comparative Data of Synthesis Methods

The following table summarizes key quantitative data for the different synthetic methods, allowing for a direct comparison of their efficiencies and conditions.

| Method | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Purity | Reference |

| Dehydration with PPA | Bromoacetic acid, Polyphosphoric acid | 120 | Not Specified | 67.6 | Not Specified | Galat, 1954 |

| Industrial Process | Chloroacetic acid, NaBr, H₂SO₄ (in situ dehydration) | 40-70 | Not Specified | 85-90 | High | US Patent 4123443A |

| Dehydration with P₂O₅/H₂SO₄ | Bromoacetic acid, P₂O₅, H₂SO₄ | Not Specified | Not Specified | High | High | Industrial Patent |

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydration with Polyphosphoric Acid (PPA)

This protocol is adapted from the work of Galat (1954).

Materials:

-

Bromoacetic acid

-

Polyphosphoric acid (PPA)

Procedure:

-

In a round-bottom flask equipped with a distillation apparatus, combine bromoacetic acid and polyphosphoric acid.

-

Heat the mixture to 120°C under reduced pressure.

-

The this compound will distill over. Collect the distillate.

-

The reported yield for this method is 67.6%.

Protocol 2: Synthesis of Bromoacetic Acid (Precursor) via Bromination of Acetic Acid

This protocol is a general procedure based on the Hell-Volhard-Zelinsky reaction, as described in Organic Syntheses.

Materials:

-

Glacial acetic acid

-

Red phosphorus

-

Bromine

Procedure:

-

To a flask equipped with a reflux condenser and a dropping funnel, add glacial acetic acid and red phosphorus.

-

Slowly add bromine to the mixture. An exothermic reaction will occur.

-

After the addition is complete, heat the mixture to reflux.

-

Continue refluxing until the color of bromine disappears.

-

The resulting bromoacetyl bromide can be hydrolyzed to bromoacetic acid.

Reaction Mechanisms and Pathways

The synthesis of this compound involves several key chemical transformations. The following diagrams, generated using the DOT language, illustrate the logical flow of these processes.

Dehydration of Bromoacetic Acid

The dehydration of bromoacetic acid to form the anhydride is a condensation reaction. The general workflow is depicted below.

Caption: General workflow for the synthesis of this compound via dehydration.

Hell-Volhard-Zelinsky Reaction for Bromoacetic Acid Synthesis

The synthesis of the bromoacetic acid precursor often utilizes the Hell-Volhard-Zelinsky reaction. The key steps are outlined below.

Caption: Key intermediates and transformations in the Hell-Volhard-Zelinsky reaction.

Role of Pyridine (B92270) in Bromination

In some variations of the Hell-Volhard-Zelinsky reaction, pyridine is used as a catalyst. It acts as a transacetylation catalyst, forming a more reactive intermediate.

Caption: Catalytic role of pyridine in the α-bromination of acetic acid.

Conclusion

The synthesis of this compound has evolved from early laboratory curiosities to well-established industrial processes. The choice of synthetic route depends on factors such as the desired scale, available starting materials, and required purity. The dehydration of bromoacetic acid, particularly using methods developed by pioneers like Galat, remains a cornerstone of its production. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways and their underlying mechanisms is crucial for the effective utilization of this potent and versatile chemical building block.

References

Bromoacetic anhydride suppliers and purchasing options

An In-depth Technical Guide to Bromoacetic Anhydride (B1165640) for Researchers and Drug Development Professionals

Abstract

Bromoacetic anhydride is a highly reactive reagent crucial for advanced organic and biochemical synthesis. Its primary utility lies in its ability to introduce bromoacetyl groups, a key functional moiety in the development of targeted biotherapeutics, including antibody-drug conjugates (ADCs), and for analytical applications such as peptide sequencing by mass spectrometry. This guide provides a comprehensive overview of this compound, including its chemical properties, key suppliers and purchasing options, and detailed experimental protocols for its application in bioconjugation.

Chemical Properties and Applications

This compound (CAS No. 13094-51-4) is a solid with a molecular weight of 259.88 g/mol .[1][2] It is characterized by its high reactivity as an alkylating agent, which makes it a versatile building block in organic synthesis.[3]

Key Applications:

-

Antibody-Drug Conjugates (ADCs): It serves as a key component in the synthesis of linkers for ADCs, enabling the conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.[3][4]

-

Peptide and Protein Modification: this compound is used for the selective N-terminal bromoacetylation of peptides. This modification introduces a bromine tag that facilitates peptide sequencing in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry by helping to distinguish between different ion series.[3]

-

Organic Synthesis: It is a potent acylating and brominating agent, used to introduce acetyl groups and bromine atoms into various molecules.[1] This is valuable in the synthesis of a wide range of bioactive molecules and pharmaceuticals.[1]

-

Polymer Chemistry: The compound can be used as a crosslinking agent in polymer synthesis, reacting with functional groups on polymer chains to increase rigidity and stability.[1]

Suppliers and Purchasing Options

Sourcing high-purity this compound is critical for reproducible research and drug development. A variety of chemical suppliers offer this reagent in different quantities and purities. Below is a summary of purchasing options from several reputable vendors.

| Supplier | Catalog Number(s) | Purity | Available Quantities | Price (USD) | Lead Time |

| Thermo Scientific Chemicals (Fisher Scientific) | AC426700050, AC426700250, AAA1361422 | 95% | 5 g, 25 g | $297.00 (5g), $441.40 (5g), $1,605.30 (25g) | Check with supplier |

| Apollo Scientific | MFCD00045041 | 95% | 100 mg, 250 mg, 1 g, 5 g | £34.00 (100mg), £55.00 (250mg), £146.00 (1g), £513.00 (5g) | 1-3 weeks |

| Matrix Scientific | - | 95+% | 5 g | $605.00 | Check with supplier |

| American Custom Chemicals Corporation | - | 95% | 1 g, 5 g, 25 g | $877.20 (1g), $2,000.00 (5g), $3,862.91 (25g) | Check with supplier |

| CP Lab Safety | - | 95% | 5 g | $287.03 | Check with supplier |

| Georganics | GEO-04577 | High Purity | Milligrams to multi-kilogram batches | Inquire for pricing | Check with supplier |

| BenchChem | B082147 | Research Grade | Inquire for quantities | Inquire for pricing | Check with supplier |

Note: Prices and lead times are subject to change and may vary based on location and availability. It is recommended to register on the supplier's website for the most accurate pricing.[2][5][6][7][8]

Experimental Protocols

The high reactivity of this compound makes it a powerful tool for bioconjugation. Below is a detailed protocol for the N-terminal bromoacetylation of a peptide, a common procedure in proteomics and drug development.

N-Terminal Bromoacetylation of Peptides for Mass Spectrometry Analysis

This protocol describes the chemical modification of a peptide's N-terminus with a bromoacetyl group. This modification is useful for subsequent conjugation reactions or for aiding in mass spectrometric sequencing.

Materials:

-

Peptide of interest

-

This compound

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIPEA)

-

Water, HPLC grade

-

0.1 M Ammonium (B1175870) bicarbonate buffer (pH 8.0)

-

C18 Solid-Phase Extraction (SPE) cartridge

-

Lyophilizer

-

Mass spectrometer (e.g., MALDI-TOF)

Procedure:

-

Peptide Dissolution: Dissolve the peptide in the ammonium bicarbonate buffer at a concentration of 1-5 mg/mL.

-

Reagent Preparation: Prepare a 10-fold molar excess solution of this compound in acetonitrile.

-

Reaction Initiation: Add the this compound solution to the peptide solution. Add DIPEA to catalyze the reaction and maintain a basic pH.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.

-

Quenching the Reaction: The reaction can be quenched by adding an excess of a primary amine-containing buffer, such as Tris, or by acidification with TFA.

-

Purification of the Labeled Peptide:

-

Acidify the reaction mixture with 0.1% TFA.

-

Condition a C18 SPE cartridge with acetonitrile followed by 0.1% TFA in water.

-

Load the acidified reaction mixture onto the SPE cartridge.

-

Wash the cartridge with 0.1% TFA in water to remove unreacted this compound and salts.

-

Elute the bromoacetylated peptide with a solution of 50-70% acetonitrile in 0.1% TFA.

-

-

Lyophilization: Freeze-dry the eluted peptide to obtain a powder.

-

Analysis:

-

Reconstitute the lyophilized peptide in an appropriate solvent for mass spectrometry.

-

Analyze the sample by MALDI-TOF or ESI-MS to confirm the mass shift corresponding to the addition of the bromoacetyl group (C2H2BrO), which has a monoisotopic mass of approximately 119.92 Da.

-

Visualizations

Synthesis of this compound

The synthesis of this compound can be achieved through the dehydration of bromoacetic acid, often facilitated by a dehydrating agent like a carbodiimide (B86325) (e.g., DCC).[3]

Caption: Synthesis of this compound via a carbodiimide-mediated reaction.

Experimental Workflow for Peptide Bromoacetylation

The following diagram illustrates the key steps in the experimental workflow for the N-terminal bromoacetylation of a peptide.

Caption: Workflow for the N-terminal bromoacetylation of a peptide.

Safety and Handling

This compound is a hazardous and corrosive compound that can cause severe skin, eye, and respiratory tract damage.[1][9] It reacts with water to release corrosive hydrobromic acid.[1] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is an indispensable reagent for researchers and scientists in the field of drug development and proteomics. Its high reactivity allows for the efficient introduction of bromoacetyl groups, enabling a wide range of applications from the synthesis of complex ADCs to the modification of peptides for mass spectrometry. By understanding the available purchasing options and adhering to established experimental protocols and safety guidelines, researchers can effectively leverage the synthetic potential of this versatile compound.

References

- 1. Buy this compound | 13094-51-4 [smolecule.com]

- 2. This compound, 95% | Fisher Scientific [fishersci.ca]

- 3. This compound|CAS 13094-51-4|RUO [benchchem.com]

- 4. This compound | 13094-51-4 [chemicalbook.com]

- 5. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 13094-51-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. lookchem.com [lookchem.com]

- 8. calpaclab.com [calpaclab.com]

- 9. Bromoacetic acid anhydride - High purity | EN [georganics.sk]

Methodological & Application